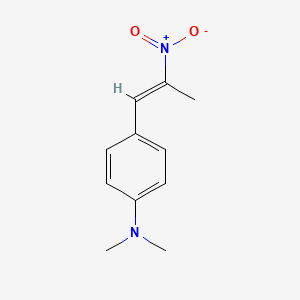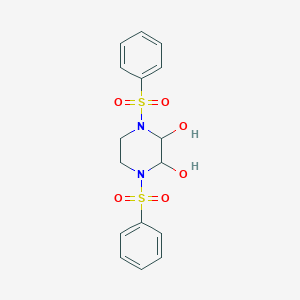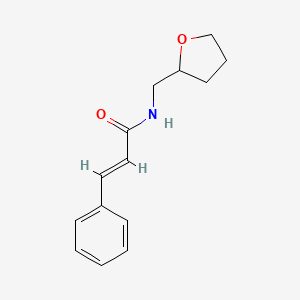![molecular formula C15H13F3N2O2 B3849413 N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3849413.png)
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea, commonly known as MTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In
Wissenschaftliche Forschungsanwendungen
MTU has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. MTU has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis. MTU has also been investigated for its potential use as a tool in neuroscience research, as it has been shown to modulate the activity of certain ion channels in the brain. Additionally, MTU has been studied as a potential drug candidate for the treatment of various diseases, including diabetes and obesity.
Wirkmechanismus
The mechanism of action of MTU is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in the body. MTU has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. MTU has also been shown to modulate the activity of the TRPV1 ion channel, which is involved in the perception of pain and heat in the body.
Biochemical and Physiological Effects:
MTU has been shown to have various biochemical and physiological effects in the body. MTU has been shown to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells, by inducing cell cycle arrest and apoptosis. MTU has also been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders. Additionally, MTU has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases, including diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
MTU has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target certain enzymes and ion channels in the body. However, there are also limitations to the use of MTU in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on MTU, including further investigation of its mechanism of action and potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand the potential toxicity of MTU and to develop safer and more effective derivatives of the compound. Finally, MTU may have potential applications in drug discovery, and further research is needed to explore its potential as a drug candidate for the treatment of various diseases.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea, or MTU, is a urea derivative that has been extensively studied for its potential applications in scientific research. MTU has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. MTU has potential applications in cancer research, neuroscience, and drug discovery, and there are several future directions for research on the compound. Further research is needed to fully understand the potential applications and limitations of MTU in scientific research.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-22-11-8-6-10(7-9-11)19-14(21)20-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQAOZKHUQIJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)(3-pyridinyl)methanol](/img/structure/B3849334.png)


![2-[4-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B3849360.png)
![2,3-dimethyl-5,8-bis(methylsulfonyl)octahydro[1,4]dioxino[2,3-b]pyrazine](/img/structure/B3849370.png)







![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B3849421.png)
